molecular formula C31H22N2O6 B2898439 N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 888468-91-5

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No. B2898439
M. Wt: 518.525
InChI Key: FBTRSOLGOYLHEL-UHFFFAOYSA-N
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Description

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C31H22N2O6 and its molecular weight is 518.525. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the coupling of a benzofuran-3-yl amide with a xanthene carboxylic acid derivative. The benzofuran-3-yl amide is synthesized from 2-aminobenzofuran and 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, while the xanthene carboxylic acid derivative is synthesized from 9H-xanthene-9-carboxylic acid and N,N'-carbonyldiimidazole.

Starting Materials
2-aminobenzofuran, 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid, 9H-xanthene-9-carboxylic acid, N,N'-carbonyldiimidazole

Reaction
Step 1: Synthesis of benzofuran-3-yl amide, 2-aminobenzofuran is reacted with 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzofuran-3-yl amide intermediate., Step 2: Synthesis of xanthene carboxylic acid derivative, 9H-xanthene-9-carboxylic acid is reacted with N,N'-carbonyldiimidazole in the presence of a base such as triethylamine to form the xanthene carboxylic acid derivative intermediate., Step 3: Coupling of intermediates, The benzofuran-3-yl amide intermediate is coupled with the xanthene carboxylic acid derivative intermediate in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to form the final compound, N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide.

properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22N2O6/c34-30(27-19-7-1-4-10-22(19)38-23-11-5-2-8-20(23)27)33-28-21-9-3-6-12-24(21)39-29(28)31(35)32-18-13-14-25-26(17-18)37-16-15-36-25/h1-14,17,27H,15-16H2,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTRSOLGOYLHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5C6=CC=CC=C6OC7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

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